molecular formula C11H16F3N3O B2419235 3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine CAS No. 1461707-87-8

3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine

Cat. No.: B2419235
CAS No.: 1461707-87-8
M. Wt: 263.264
InChI Key: QUNAQXAQVKWYRS-UHFFFAOYSA-N
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Description

“3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine” is a chemical compound with a complex molecular structure. It has a molecular formula of C11H16F3N3O and a molecular weight of 263.264 .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing one oxygen atom and one nitrogen atom .

Scientific Research Applications

Morpholine Derivatives: Chemical and Pharmacological Interest

Morpholine derivatives have attracted significant interest due to their broad spectrum of pharmacological activities. These derivatives are six-membered aromatic organic heterocycles containing one nitrogen atom and one oxygen atom in their ring structure. They are prevalent in various organic compounds developed for diverse pharmacological activities. The review by Asif and Imran (2019) delves into the pharmacological profiles of morpholine derivatives, highlighting their importance in biochemical applications and their role in designing novel morpholine and pyran derivatives with potent pharmacophoric activities (Asif & Imran, 2019).

Pyrazole Derivatives: Pharmacophore and Synthesis

Pyrazole derivatives, known as pharmacophores, play a crucial role in various biologically active compounds, representing a significant template for both combinatorial and medicinal chemistry. These derivatives exhibit a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole appended heterocyclic skeletons involves steps like condensation followed by cyclization or multi-component reactions (MCRs), either in a step-wise manner or in one pot, under different conditions. The review by Dar and Shamsuzzaman (2015) provides strategies for annelating different heterocyclic nuclei with bioactive pyrazoles, offering valuable insights for the design of more active biological agents (Dar & Shamsuzzaman, 2015).

Trifluoromethylpyrazoles: Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles have garnered attention in medicinal chemistry, especially as anti-inflammatory and antibacterial agents. The positioning of the trifluoromethyl group, particularly on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of the compounds. Kaur, Kumar, and Gupta (2015) highlight the importance of trifluoromethylpyrazoles in this domain, reviewing literature from 2000 to 2015. This review serves as a resource for medicinal chemists to explore novel anti-inflammatory and antibacterial agents with enhanced action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Properties

IUPAC Name

3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3O/c1-7-10(9-5-18-4-3-15-9)8(2)17(16-7)6-11(12,13)14/h9,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNAQXAQVKWYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)(F)F)C)C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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